N,N-Dimethyl-2,3-dihydrobenzofuran-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
N,N-dimethyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C10H13NO/c1-11(2)9-7-12-10-6-4-3-5-8(9)10/h3-6,9H,7H2,1-2H3 |
InChI Key |
CSOWBVGQGSHXAB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1COC2=CC=CC=C12 |
Origin of Product |
United States |
Advanced Characterization and Structural Elucidation of N,n Dimethyl 2,3 Dihydrobenzofuran 3 Amine
Spectroscopic Analysis Techniques for Structural Confirmation
Spectroscopic techniques are fundamental in the elucidation of the precise structure of N,N-Dimethyl-2,3-dihydrobenzofuran-3-amine. Each method offers unique insights into different aspects of the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the protons on the dihydrofuran ring, and the protons of the N,N-dimethyl group. The four aromatic protons (H-4, H-5, H-6, H-7) would appear in the downfield region, typically between 6.7 and 7.3 ppm. The protons on the dihydrofuran ring (H-2 and H-3) would exhibit characteristic shifts. The two protons at the C-2 position are diastereotopic and would likely appear as two separate multiplets, further split by the adjacent H-3 proton. The single proton at C-3, being attached to the same carbon as the amine, would present as a multiplet. The most upfield signal would be a sharp singlet integrating to six protons, characteristic of the two equivalent methyl groups of the N,N-dimethylamino moiety.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. It is expected to display ten unique carbon signals. The aromatic carbons would resonate in the typical 110-160 ppm range, with the carbon attached to the oxygen (C-7a) being the most downfield. The carbons of the dihydrofuran ring, C-2 and C-3, would appear in the aliphatic region, with C-2 (an O-CH2 group) expected around 70-75 ppm and C-3 (a C-N group) around 60-65 ppm. The two equivalent methyl carbons of the dimethylamino group would give rise to a single signal in the upfield region, typically around 40-45 ppm.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H-2 (2x) | 3.9 - 4.6 (m) | 70 - 75 |
| H-3 (1x) | 3.5 - 4.0 (m) | 60 - 65 |
| Aromatic H (4x) | 6.7 - 7.3 (m) | 110 - 128 |
| N(CH₃)₂ (6x) | 2.2 - 2.5 (s) | 40 - 45 |
Note: Predicted values are based on general spectroscopic principles and data from similar compounds. s = singlet, m = multiplet.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by several key absorption bands. As a tertiary amine, it will lack the characteristic N-H stretching bands seen in primary and secondary amines.
Key expected vibrational frequencies include:
Aromatic C-H Stretching: Bands appearing just above 3000 cm⁻¹.
Aliphatic C-H Stretching: Bands appearing just below 3000 cm⁻¹ for the CH₂ and CH₃ groups.
C-N Stretching: A distinct band in the 1250-1020 cm⁻¹ region, characteristic of tertiary amines.
Aromatic C=C Stretching: One or more bands in the 1600-1450 cm⁻¹ region.
Asymmetric C-O-C Stretching: A strong band, typical for aryl-alkyl ethers, is expected in the 1270-1200 cm⁻¹ range.
Symmetric C-O-C Stretching: A band located in the 1075-1020 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, aiding in the complete vibrational analysis of the molecular structure.
Predicted IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Variable |
| Asymmetric C-O-C Stretch | 1270 - 1200 | Strong |
Mass Spectrometry (MS) Techniques: Electron Ionization Mass Spectrometry (EI-MS), Liquid Chromatography-Mass Spectrometry (LC-MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for determining the molecular weight and confirming the structure.
For this compound (C₁₀H₁₃NO), the nominal molecular weight is 163 g/mol . In accordance with the nitrogen rule , the odd molecular weight is consistent with the presence of a single nitrogen atom.
EI-MS: In Electron Ionization Mass Spectrometry, the molecular ion peak (M⁺˙) would be observed at m/z = 163. The fragmentation pattern would be dominated by alpha-cleavage, a characteristic pathway for amines. This involves the cleavage of the C2-C3 bond, leading to the formation of a stable, resonance-stabilized iminium cation. The primary fragmentation pathways would likely involve:
Loss of H: A peak at m/z 162.
Alpha-cleavage: The most significant fragmentation would be the cleavage adjacent to the nitrogen atom, resulting in a highly stable iminium cation. The cleavage of the bond between C3 and the benzofuran (B130515) ring would produce a fragment with m/z 72, corresponding to [CH=N(CH₃)₂]⁺.
LC-MS: Liquid Chromatography-Mass Spectrometry, typically using electrospray ionization (ESI), would show the protonated molecule [M+H]⁺ at m/z = 164. This "soft" ionization technique usually results in minimal fragmentation, making it ideal for confirming the molecular weight of the parent compound.
Predicted Mass Spectrometry Fragments (EI-MS)
| m/z | Identity | Fragmentation Pathway |
|---|---|---|
| 163 | [M]⁺˙ | Molecular Ion |
| 162 | [M-H]⁺ | Loss of a hydrogen radical |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly sensitive to conjugated systems. The UV-Vis spectrum of this compound is expected to be dominated by the substituted benzene (B151609) chromophore. The dihydrobenzofuran scaffold itself shows characteristic absorptions, which are modified by the presence of the auxochromic amino group. This substitution is likely to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted 2,3-dihydrobenzofuran (B1216630). researchgate.net
Computational Chemistry Approaches for Molecular Architecture and Electronic Structure
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insight into molecular properties. irb.hr
Density Functional Theory (DFT) Calculations
DFT calculations can be employed to predict the structural and electronic properties of this compound. These calculations can determine the molecule's most stable three-dimensional geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT methods are widely used to simulate spectroscopic data. scielo.brresearchgate.net
Key applications of DFT for this molecule include:
Geometry Optimization: Predicting the lowest energy conformation of the molecule.
NMR Chemical Shift Prediction: Calculating ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments. researchgate.net
Vibrational Frequency Calculation: Simulating the IR and Raman spectra to aid in the assignment of experimental vibrational bands.
Electronic Properties: Calculating the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand electronic transitions observed in the UV-Vis spectrum.
The synergy between DFT calculations and experimental spectroscopic data provides a robust and confident structural elucidation of this compound. scielo.br
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap
Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and electronic properties of molecules. The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov
A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and can be easily polarized. researchgate.net These parameters are typically calculated using Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set. researchgate.net
For this compound, the HOMO is expected to be localized on the electron-rich portions of the molecule, namely the dimethylamino group and the oxygen-containing benzofuran ring system. The LUMO would be distributed over the aromatic ring. While specific computational data for this compound is not available in the cited literature, analysis of related benzofuran derivatives provides insight into the typical values obtained from such calculations. researchgate.net
Table 1: Representative FMO Data for a Benzofuran Derivative (Data is illustrative, based on analyses of similar compounds)
| Parameter | Value (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| Energy Gap (ΔE) | 4.4 |
These values allow for the calculation of various chemical reactivity descriptors, including ionization potential, electron affinity, electronegativity, and chemical hardness, which further characterize the molecule's electronic behavior. nih.gov
Molecular Electrostatic Surface Potential (MESP) Analysis
Molecular Electrostatic Surface Potential (MESP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MESP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials.
Typically, the color-coding scheme is as follows:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For this compound, the MESP analysis would predictably show a region of high negative potential (red) around the nitrogen atom of the dimethylamino group and the oxygen atom of the dihydrofuran ring, owing to the high electronegativity and lone pairs of electrons on these atoms. These sites represent the most likely points for interaction with electrophiles. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the aromatic ring. Such MESP analyses, performed using DFT calculations, are crucial for understanding intermolecular interactions and predicting reaction mechanisms. researchgate.net
Conformational Analysis and Molecular Modeling
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, identifying the most stable conformer (the one with the lowest energy) is essential for understanding its physical properties and biological interactions.
The key areas of flexibility in this molecule include:
Puckering of the Dihydrofuran Ring: The five-membered dihydrofuran ring is not planar and can adopt various envelope or twist conformations.
Orientation of the Dimethylamino Group: Rotation around the C3-N bond will result in different spatial orientations of the dimethylamino group relative to the dihydrobenzofuran ring system.
Computational molecular modeling, often using DFT or other quantum chemical methods, is employed to calculate the potential energy surface of the molecule as a function of these rotational and geometric parameters. This allows for the identification of local energy minima, corresponding to stable conformers, and the energy barriers between them. The analysis provides critical information on the molecule's preferred three-dimensional structure.
Crystallographic Studies for Solid-State Structure Determination (as applied to relevant derivatives)
While a crystal structure for this compound itself is not reported in the reviewed literature, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique has been successfully applied to numerous 2,3-dihydrobenzofuran derivatives, providing invaluable structural data. researchgate.netresearchgate.net
For example, the X-ray crystal structure of a 2-(4-methoxybenzoyl)-6-morpholino-3-amino-benzofuran derivative revealed that the benzoyl substituent was coplanar with the benzofuran ring and formed a hydrogen bond with the 3-amino group. researchgate.net Such studies provide exact measurements of bond lengths, bond angles, and torsional angles. Furthermore, they elucidate the packing of molecules in the crystal lattice and identify key intermolecular interactions, such as hydrogen bonds and π–π stacking, which govern the material's solid-state properties. These findings from related derivatives are instrumental in building accurate models for the solid-state structure of this compound.
Structure Activity Relationship Sar Studies of N,n Dimethyl 2,3 Dihydrobenzofuran 3 Amine Derivatives
Methodological Frameworks for SAR Investigations in Dihydrobenzofuran Analogs
The exploration of SAR in dihydrobenzofuran analogs is underpinned by a combination of rational design, chemical synthesis, and computational modeling. This integrated approach allows for a comprehensive understanding of the molecular features governing bioactivity.
The rational design of N,N-Dimethyl-2,3-dihydrobenzofuran-3-amine analogs begins with a core scaffold and systematically introduces structural modifications. nih.gov A key strategy involves a semi-convergent synthesis that enables the exploration of different regions of the molecule. nih.gov This often starts with the synthesis of advanced intermediates that can be diversified in later steps. nih.gov
For instance, a common synthetic route to access 3-amino-2,3-dihydrobenzofurans involves several key steps. The process can start with an acid-catalyzed aldol (B89426) condensation to produce chalcone (B49325) intermediates. nih.gov This is followed by a reduction and an asymmetric epoxidation to create stereoisomeric epoxyalcohols. nih.gov The final step is often a one-pot, microwave-assisted, regioselective acid-catalyzed opening of the epoxide with various amines, followed by an intramolecular nucleophilic aromatic substitution to yield the desired 3-amino-2,3-dihydrobenzofuran scaffold. nih.gov This methodology allows for the rapid generation of a library of analogs with diverse stereochemistry and substitutions. nih.gov
Another approach involves the palladium-catalyzed hydrogenation of 3-substituted-2-phenylbenzo[b]furans to yield the corresponding 2,3-dihydrobenzo[b]furans. researchgate.net The synthesis of various benzofuran (B130515) derivatives often serves as a precursor to obtaining the dihydrobenzofuran core. researchgate.net
Computational modeling plays a pivotal role in elucidating the SAR of this compound analogs. Techniques such as 3D molecular similarity-based scaffold hopping and electrostatic complementary methods are employed in the rational design of novel derivatives. nih.gov These computational strategies can lead to a significant increase in the potency of lead compounds. nih.gov
Molecular docking is another valuable tool for predicting the binding modes of these analogs with their biological targets. nih.gov This allows researchers to understand the key interactions at a molecular level and to design modifications that enhance binding affinity. For example, ligand-steered modeling has been used to predict the binding mode of 2,3-dihydro-1-benzofuran derivatives. nih.gov
Impact of Substituents on the Dihydrobenzofuran Scaffold and its Bioactivity Profiles
The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on both the amine and the aromatic ring, as well as the stereochemistry of the molecule.
N-alkylation is a fundamental modification in medicinal chemistry that significantly alters a compound's physical and biological properties, including its solubility, stability, and bioactivity. nih.gov The introduction of alkyl groups to the nitrogen atom of an amine can have a profound impact on its pharmacological profile. nih.govresearchgate.net
In the context of this compound, the dimethyl substitution on the amine is a critical feature. The N,N-dimethyl group provides a better leaving group in certain chemical transformations, facilitating further synthetic modifications. researchgate.net The degree of N-alkylation can influence the compound's interaction with its biological target. For instance, in some series of compounds, N-methylation has been used to assess the impact of increased lipophilicity on bioactivity. nih.gov
The nature of the amine substituent can also be varied. While secondary amines can be formed through N-alkylation of primary amines, tertiary amines can be synthesized through further alkylation. rsc.org The choice between primary, secondary, or tertiary amines can dramatically affect the biological activity of the resulting compound.
| Modification | General Effect on Properties | Significance in SAR |
|---|---|---|
| N-Monoalkylation | Increases lipophilicity, can alter hydrogen bonding capacity. | Often a starting point for exploring the impact of small alkyl groups on activity. |
| N,N-Dialkylation (e.g., Dimethyl) | Further increases lipophilicity, eliminates hydrogen bond donor capacity. | The N,N-dimethyl group can be crucial for optimal interaction with a biological target and can also serve as a good leaving group in synthetic transformations. researchgate.net |
| Introduction of Larger Alkyl Groups | Significantly increases lipophilicity and steric bulk. | Can be used to probe the size of the binding pocket and may lead to increased potency or selectivity. |
Substituents on the aromatic ring of the dihydrobenzofuran scaffold play a crucial role in modulating its electronic properties and, consequently, its biological activity. The reactivity of the aromatic ring is influenced by whether the substituents are electron-donating or electron-withdrawing. libretexts.org
Electron-donating groups (e.g., -OH, -OR, -NH2, alkyl groups) tend to activate the aromatic ring, making it more electron-rich. libretexts.orglibretexts.org This can enhance the interaction of the molecule with its biological target.
Electron-withdrawing groups (e.g., -NO2, -CN, -COR) deactivate the aromatic ring, making it less electron-rich. libretexts.orglibretexts.org
The position of the substituent is also critical. The directing effects of existing groups on an aromatic ring determine the position of subsequent substitutions. msu.edu For example, hydroxyl and amino groups are typically ortho, para-directing, while nitro and carbonyl groups are meta-directing. libretexts.org
In the context of benzofuran derivatives, substitutions at various positions have been shown to influence their biological properties. researchgate.net For instance, in a study of thioether-substituted benzofurans, the introduction of a methyl group at the C-3 position of the benzene (B151609) ring was found to improve antibacterial activity. nih.gov
| Position | Substituent Type | General Effect on Aromatic Ring | Potential Impact on Bioactivity |
|---|---|---|---|
| C-4, C-5, C-6, C-7 | Electron-Donating (e.g., -OCH3, -CH3) | Activates the ring, increases electron density. libretexts.org | May enhance binding to electron-deficient pockets in the target protein. |
| C-4, C-5, C-6, C-7 | Electron-Withdrawing (e.g., -Cl, -NO2) | Deactivates the ring, decreases electron density. libretexts.org | Can alter the electrostatic interactions with the target and may improve selectivity. |
| C-4, C-5, C-6, C-7 | Halogens (e.g., -F, -Cl, -Br) | Inductively withdrawing but can be resonance donating. libretexts.org | Can modulate lipophilicity and metabolic stability, influencing pharmacokinetic properties. |
Stereochemistry is a critical determinant of biological activity, as biomolecules such as enzymes and receptors are chiral and often exhibit stereospecific interactions with ligands. nih.gov The spatial arrangement of atoms in a molecule can significantly affect its binding affinity, efficacy, and pharmacokinetic properties. nih.gov
For 3-amino-2,3-dihydrobenzofuran derivatives, the stereocenter at the C-3 position is of particular importance. The synthesis of enantiomerically pure compounds is often necessary to evaluate the activity of individual stereoisomers. nih.gov In many cases, one enantiomer will exhibit significantly higher biological activity than the other. For example, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake might be mediated by a stereoselective transport system. nih.gov
The absolute configuration of the molecule can influence how it fits into the binding site of a target protein. Molecular modeling studies can help to elucidate the structural and stereochemical requirements for efficient interaction and can guide the design of more potent and selective enantiomers. nih.gov
Conformational Restriction as a Strategy for Modulating Bioactivity
The bioactivity of this compound derivatives is intricately linked to the spatial arrangement of the N,N-dimethylamino group relative to the dihydrobenzofuran core. The flexibility of the C2-C3 bond in the dihydrofuran ring allows the amine substituent to adopt various conformations, which can influence its interaction with biological targets.
One key strategy to investigate and optimize these interactions involves the introduction of steric constraints to limit the conformational freedom of the molecule. By incorporating bulky substituents on the dihydrobenzofuran ring or by creating rigid analogues, researchers can lock the molecule into a specific conformation. This approach allows for a more precise understanding of the optimal geometry required for a desired biological effect.
For instance, studies on related benzofuran systems have shown that substituents at the C2 position can significantly impact the molecule's three-dimensional shape, leading to a more defined orientation of other functional groups. While specific data on this compound is limited, the principle of conformational bias introduced by a C2-substituent is a well-established concept in medicinal chemistry for enhancing potency and selectivity. The presence of a substituent at this position can ensure that the compound maintains a specific cis- or trans-conformation, which can be crucial for its interaction with a target protein.
The following table summarizes the conceptual impact of conformational restriction on the bioactivity of dihydrobenzofuran derivatives, based on established medicinal chemistry principles.
| Modification Strategy | Structural Change | Anticipated Conformational Effect | Potential Impact on Bioactivity |
| Introduction of C2-substituent | Addition of alkyl or aryl groups at the 2-position | Creates steric hindrance, favoring a specific rotamer of the C2-C3 bond. Can enforce a cis- or trans-conformation relative to the 3-amine group. | Enhanced binding affinity and selectivity due to pre-organization of the molecule into a bioactive conformation. |
| Ring rigidification | Fusion of an additional ring system to the dihydrobenzofuran scaffold | Locks the overall molecular geometry, severely restricting the movement of the 3-amine substituent. | Potentially higher potency if the rigid conformation matches the optimal binding pose; loss of activity if it does not. |
| N-alkylation modification | Replacement of methyl groups with larger alkyl groups (e.g., ethyl, propyl) | Increases steric bulk around the nitrogen atom, potentially influencing the orientation of the lone pair and hydrogen bonding capabilities. | Can either increase or decrease activity depending on the specific requirements of the biological target's binding pocket. |
These strategies underscore the importance of three-dimensional structure in the design of novel bioactive compounds derived from the this compound scaffold.
Resolution of Contradictions in Reported Bioactivity Data for Dihydrobenzofuran-3-amine Derivatives
The scientific literature on dihydrobenzofuran-3-amine derivatives has occasionally presented what appear to be conflicting reports on their biological activities. These discrepancies can arise from a variety of factors, including differences in experimental protocols, the specific cell lines or animal models used, and, crucially, the stereochemistry of the compounds tested.
Chirality plays a pivotal role in the bioactivity of many pharmaceutical agents, and this is particularly true for molecules with a stereocenter, such as at the C3 position of the dihydrobenzofuran ring. The spatial arrangement of the amine group can result in enantiomers that exhibit significantly different pharmacological profiles. One enantiomer may be highly active, while the other may be less active or even inactive.
Recent investigations have emphasized the importance of characterizing and testing enantiomerically pure compounds to resolve ambiguities in SAR studies. For example, in analogous chiral compounds, it has been demonstrated that biological activity can be highly dependent on the stereochemistry of the molecule. This is often because only one enantiomer can properly fit into the chiral binding site of a target protein, such as an enzyme or receptor. The other enantiomer, being a mirror image, may not be able to establish the key interactions required for a biological response.
The table below illustrates how stereochemistry can be a critical factor in understanding the bioactivity of chiral dihydrobenzofuran-3-amine derivatives.
| Factor | Source of Discrepancy | Resolution Strategy | Implication for SAR |
| Stereochemistry | Initial studies may have used a racemic mixture (a 1:1 mixture of both enantiomers), masking the true activity of the individual stereoisomers. | Synthesis and biological evaluation of the individual (R)- and (S)-enantiomers. | Elucidates the precise stereochemical requirements for activity and can lead to the development of more potent and selective single-enantiomer drugs. |
| Assay Conditions | Variations in experimental parameters such as pH, temperature, incubation time, and the use of different biological assays (e.g., in vitro vs. in vivo). | Standardization of assay protocols and cross-validation of results in multiple systems. | Provides a more consistent and reliable dataset for establishing clear structure-activity relationships. |
| Target Specificity | The compound may interact with multiple biological targets, leading to different observed effects depending on the specific assay used. | Profiling the compound against a panel of related targets to determine its selectivity profile. | A clearer understanding of the compound's mechanism of action and potential for off-target effects. |
By systematically addressing these factors, researchers can reconcile conflicting data and build a more robust and predictive understanding of the SAR for this important class of compounds. The careful consideration of stereochemistry, in particular, is essential for unlocking the full therapeutic potential of this compound derivatives.
Theoretical Biochemical and Pharmacological Research Perspectives for N,n Dimethyl 2,3 Dihydrobenzofuran 3 Amine
Ligand-Target Interaction Modeling and Prediction
Computational methods are pivotal in modern drug discovery for predicting the interaction between a ligand, such as N,N-Dimethyl-2,3-dihydrobenzofuran-3-amine, and its biological target. nih.gov These techniques provide insights into binding affinity and the dynamics of the ligand-receptor complex, guiding further experimental studies.
Computational Docking Studies for Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govnih.gov This method calculates a scoring function, often expressed in kcal/mol, to estimate the binding affinity. nih.govresearchgate.net For the 2,3-dihydrobenzofuran (B1216630) scaffold, docking studies have been employed to investigate interactions with various biological targets. The process involves preparing the 3D structures of the ligand and the target protein and then using algorithms to sample different binding poses of the ligand in the active site of the protein. researchgate.net The conformation with the lowest binding energy is typically considered the most probable binding mode. researchgate.net
Derivatives of the 2,3-dihydrobenzofuran scaffold have been evaluated through docking for their potential to interact with neurotransmitter transporters. For instance, modeling the human norepinephrine (B1679862) transporter (hNET) has identified key amino acid residues crucial for ligand binding, such as Aspartic acid D75, which recognizes the basic amino group present in many inhibitors, and Phenylalanine F317. nih.govresearchgate.net Similar binding pockets exist in the human dopamine (B1211576) transporter (hDAT) and human serotonin (B10506) transporter (hSERT), which are also members of the solute carrier 6 (SLC6) family. nih.govnih.gov Computational docking would allow for the prediction of binding energies and key molecular interactions (e.g., hydrogen bonds, van der Waals forces) of this compound with these transporters. researchgate.net
| Target Protein | Protein Family | Potential Key Residues in Binding Site | Predicted Interaction Type |
|---|---|---|---|
| Human Dopamine Transporter (hDAT) | Solute Carrier 6 (SLC6) | Aspartic Acid (D), Phenylalanine (F), Valine (V) | Ionic, Pi-Pi Stacking, Hydrophobic |
| Human Norepinephrine Transporter (hNET) | Solute Carrier 6 (SLC6) | Aspartic Acid (D75), Phenylalanine (F72, F317), Tyrosine (Y152) | Ionic, Pi-Pi Stacking, Hydrogen Bonding |
| Human Serotonin Transporter (hSERT) | Solute Carrier 6 (SLC6) | Aspartic Acid (D), Isoleucine (I), Tyrosine (Y) | Ionic, Hydrophobic, Hydrogen Bonding |
Molecular Dynamics Simulations of Ligand-Receptor/Enzyme Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.netresearchgate.net In drug discovery, MD simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture offered by molecular docking. nih.gov These simulations can reveal the stability of the predicted binding pose, conformational changes in the protein upon ligand binding, and the role of solvent molecules in the interaction. researchgate.netresearchgate.net
For 2,3-dihydrobenzofuran derivatives, MD simulations have been used to explore the dynamic nature of their interactions with target proteins. researchgate.net A simulation of a protein-ligand complex, typically lasting for nanoseconds to microseconds, can confirm the stability of interactions predicted by docking. researchgate.netmdpi.com For example, MD simulations of the dimeric hDAT have shown that the two subunits can undergo cooperative structural changes, which may be allosterically modulated by ligand binding. nih.govnih.gov Applying MD simulations to this compound bound to targets like hDAT, hNET, or hSERT would help validate docking predictions and provide a deeper understanding of the structural dynamics that govern its modulatory effects. nih.govnih.gov
Mechanistic Studies of Molecular Interactions and Biological Pathways
Understanding the precise molecular mechanisms by which a compound exerts its effects is crucial. For this compound, this involves elucidating its role in enzyme inhibition, receptor modulation, and neurotransmitter transporter interaction.
Enzyme Inhibition Mechanism Elucidation (e.g., Tubulin Polymerization Inhibition, Staphylococcal Thioredoxin Reductase Inhibition)
Tubulin Polymerization Inhibition: Certain derivatives of the benzofuran (B130515) scaffold are known to inhibit tubulin polymerization, a mechanism targeted in cancer therapy. nih.gov Specifically, a series of 2-(3,4,5-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives have demonstrated potent antiproliferative activity by interacting with tubulin at the colchicine (B1669291) binding site. nih.gov This interaction disrupts the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent cell death. nih.gov The most potent compound in one such study, 2-(3,4,5-trimethoxybenzoyl)-3-dimethylamino-6-methoxy-benzo[b]furan, exhibited an IC₅₀ value of 0.9 μM for the inhibition of tubulin assembly. nih.gov This suggests that the N,N-dimethylamino benzofuran core structure is a viable scaffold for developing tubulin polymerization inhibitors.
Staphylococcal Thioredoxin Reductase Inhibition: Thioredoxin reductase (TrxR) is a critical enzyme in the antioxidant defense system of bacteria like Staphylococcus aureus. nih.govnih.gov Inhibiting this enzyme is a promising antibiotic strategy. researchgate.net Research on dimedone-coupled 2,3-dihydrofuran (B140613) derivatives has shown their potential to inhibit Staphylococcal thioredoxin reductase (SaTR). nih.govacs.org The mechanism of inhibition involves the compound acting as a competitive inhibitor at the NADPH binding site of the enzyme. nih.govacs.org This competitive binding prevents the natural electron transfer process, thereby disrupting the bacterium's defense against oxidative stress. nih.govacs.org The most effective derivative in one study, DDHF20, was found to be the most potent SaTR inhibitor among the tested compounds. acs.org
| Enzyme Target | Derivative Class | Mechanism of Action | Reported Potency (Example) |
|---|---|---|---|
| Tubulin | 2-(3,4,5-trimethoxybenzoyl)-3-dimethylamino-benzo[b]furans | Binds to the colchicine site, inhibiting polymerization. nih.gov | IC₅₀ = 0.9 μM nih.gov |
| Staphylococcal Thioredoxin Reductase (SaTR) | Dimedone-coupled 2,3-dihydrofurans | Competitive inhibitor for the NADPH binding site. nih.govacs.org | Identified as a potent inhibitor in vitro. acs.org |
Receptor Agonism/Antagonism Mechanisms (e.g., Cannabinoid Receptor 2 (CB2) Agonism, Serotonin 2C Agonism)
Cannabinoid Receptor 2 (CB2) Agonism: The CB2 receptor is a therapeutic target for conditions involving inflammation and neuropathic pain. nih.gov Derivatives of 2,3-dihydro-1-benzofuran have been designed as potent and selective CB2 receptor agonists. nih.gov The agonistic activity is believed to result from specific interactions within the receptor's binding pocket, including hydrogen bonds and π-π stacking with key residues. nih.gov Ligand-steered modeling suggests that interactions with residues in helices 3, 5, 6, and 7 are crucial for binding and activation. nih.gov The activation of CB2 receptors by agonists can suppress neuroinflammation, making this a significant area of therapeutic research. nih.gov
Serotonin 2C Agonism: The serotonin 2C (5-HT2C) receptor is a target for treating obesity, schizophrenia, and anxiety. nih.gov Achieving selectivity for the 5-HT2C receptor over the closely related 5-HT2A and 5-HT2B subtypes is a key challenge. nih.gov A conformationally restricted analog of a selective 5-HT2C agonist was developed using a 2,2-dimethyl-2,3-dihydrobenzofuran scaffold. nih.gov Biological evaluation of this analog confirmed that it acts as a selective serotonin 2C agonist, albeit with modest potency. nih.gov Further research into (2,3-dihydro)benzofuran-based compounds has aimed to develop functionally selective 5-HT2C agonists that preferentially activate G protein signaling pathways over β-arrestin recruitment. researchgate.net
Neurotransmitter Transporter Modulation Mechanisms (e.g., Human Dopamine Transporter (hDAT), Human Norepinephrine Transporter (hNET), Human Serotonin Transporter (hSERT))
Monoamine transporters (MATs), including hDAT, hNET, and hSERT, regulate neurotransmission by reuptake of dopamine, norepinephrine, and serotonin, respectively. nih.gov These transporters are primary targets for antidepressants and other psychoactive drugs. biorxiv.org Modulation of these transporters typically occurs through competitive inhibition, where a ligand binds to the primary substrate site (S1) and blocks the entry of the endogenous neurotransmitter. nih.gov
The structure of these transporters includes 12 transmembrane helices, with the S1 binding site located halfway across the membrane. nih.govbiorxiv.org Compounds with a benzofuran-like structure could theoretically act as inhibitors by occupying this site. The interaction would likely involve an ionic bond between the amine group of the ligand and a conserved aspartate residue within the S1 pocket, a feature common to many MAT inhibitors. nih.govresearchgate.net Additionally, allosteric modulation is another possible mechanism, where a ligand binds to a secondary site (S2), influencing the transporter's conformational state and substrate affinity without directly blocking the primary site. nih.gov Detailed mechanistic studies would be required to determine whether this compound acts as a competitive inhibitor, an allosteric modulator, or a substrate that induces transporter-mediated release.
Advanced Reaction Mechanisms and Intermediate Characterization in Dihydrobenzofuran Synthesis
Detailed Reaction Pathways for Dihydrobenzofuran Core Formation
The construction of the dihydrobenzofuran core can be achieved through a variety of strategic bond formations, broadly categorized into intramolecular and intermolecular approaches. cnr.it Transition metal catalysis, in particular, has provided a powerful toolkit for forging these heterocyclic systems with high efficiency and selectivity. researchgate.netrsc.org
Key synthetic strategies include:
Transition Metal-Catalyzed Cyclizations: Various transition metals, including palladium (Pd), rhodium (Rh), nickel (Ni), copper (Cu), and gold (Au), are extensively used to catalyze the formation of the dihydrobenzofuran ring. rsc.org
Heck Reactions: Palladium-catalyzed intramolecular Heck reactions of alkene-tethered aryl halides or triflates are a common pathway. nih.govresearchgate.net For instance, an asymmetric σ-alkylpalladium intermediate can be formed, leading to polycyclic dihydrobenzofurans with excellent enantiomeric excess. nih.gov
C-H Activation/Annulation: Rhodium catalysts can facilitate C-H activation of substrates like N-phenoxy amides, followed by a [3+2] annulation with alkynes to generate dihydrobenzofuran analogues containing an α-quaternary carbon center. nih.gov The mechanism often involves the formation of a five-membered rhodacycle intermediate. nih.gov
Carbonylative Synthesis: Nickel-catalyzed carbonylative synthesis allows for the reaction of ortho-substituted aryl iodides with alkyl halides to furnish dihydrobenzofuran derivatives. rsc.org
[4+1] Annulations: This approach often involves the reaction of in situ generated o-quinone methides (o-QMs) with a one-carbon component. Phosphorus(III)-mediated [4+1]-cycloaddition of o-QMs with 1,2-dicarbonyls can produce dihydrobenzofurans with a quaternary center at the C2 position. cnr.it Similarly, highly enantio- and diastereoselective [4+1] annulations between ammonium (B1175870) ylides and o-QMs have been developed. nih.gov
Cascade Reactions via o-Quinone Methides: A powerful one-pot strategy involves the fluoride-induced desilylation of silyl-protected phenols to generate an o-quinone methide intermediate. rsc.orgnih.gov This intermediate can then undergo a Michael addition with a nucleophile, followed by an intramolecular 5-exo-tet elimination of a leaving group (like a bromide anion) to yield 3-substituted 2,3-dihydrobenzofurans. rsc.orgorganic-chemistry.org
| Reaction Pathway | Key Reagents/Catalyst | General Substrates | Mechanism Highlights | Citation |
|---|---|---|---|---|
| Palladium-Catalyzed Heck/Tsuji-Trost Reaction | Pd Catalyst (e.g., Pd/TY-Phos) | o-bromophenols and 1,3-dienes | Forms chiral substituted dihydrobenzofurans with high regio- and enantiocontrol. | organic-chemistry.org |
| Rhodium-Catalyzed C-H Activation/[3+2] Annulation | Rh Catalyst (e.g., [Cp*RhCl₂]₂) | N-phenoxy amides and alkynes | Proceeds via a rhodacycle intermediate to form α-quaternary dihydrobenzofurans. | nih.gov |
| Nickel-Catalyzed Reductive Heck Coupling | Ni Catalyst | Tethered alkenes | Forms benzene-fused heterocycles with a quaternary stereogenic center. | rsc.org |
| [4+1] Annulation | Chiral Leaving Group (e.g., Cinchona alkaloid) | o-quinone methide precursors and ammonium ylides | In situ generation of o-QM and ammonium ylide for asymmetric synthesis. | nih.gov |
| One-Pot Cascade Reaction | Fluoride (B91410) source (e.g., TBAF) | 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate (B79036) | Involves o-QM generation, Michael addition, and intramolecular cyclization. | rsc.orgnih.gov |
Identification and Characterization of Key Intermediates (e.g., o-quinone methides, triplet biradical intermediates)
The transient species formed during a reaction dictate its course and outcome. In dihydrobenzofuran synthesis, several key intermediates have been identified or proposed, with ortho-quinone methides being among the most significant. cnr.it
o-Quinone Methides (o-QMs): These are highly reactive intermediates central to many dihydrobenzofuran syntheses. cnr.itrsc.org
Generation: o-QMs are typically generated in situ due to their instability. Common methods include:
Fluoride-induced desilylation of o-siloxybenzyl halides or related precursors. cnr.itrsc.org
Base-induced elimination from phenolic Mannich bases. cnr.it
Oxidation of 2-alkyl-substituted phenols using reagents like silver oxide. rsc.org
Reaction of salicylaldehyde (B1680747) derivatives with Grignard reagents. cnr.it
Reactivity: Once formed, the electrophilic o-QM is readily trapped. It can undergo Michael-type additions with a wide range of carbon, nitrogen, oxygen, and sulfur nucleophiles. rsc.orgorganic-chemistry.org This is often the first step in cascade reactions that culminate in the formation of the dihydrobenzofuran ring through subsequent intramolecular cyclization. rsc.org The stereochemistry of the o-QM, which can exist as (E) or (Z) isomers, can significantly influence the stereoselectivity of the final product. nih.gov
Other Important Intermediates:
Metallocycle Intermediates: In transition metal-catalyzed reactions, organometallic intermediates are crucial. For example, rhodacycle intermediates are formed during Rh-catalyzed C-H activation processes, and σ-alkylpalladium intermediates are generated during intramolecular Heck reactions. nih.gov
Radical Intermediates: Certain pathways proceed through radical mechanisms. For instance, a Ruthenium-catalyzed reaction can involve the formation of an alkoxy radical which transforms into a benzylic radical intermediate before cyclizing. rsc.org Oxidative coupling of phenylpropanoids promoted by silver(I) oxide also involves radical intermediates. scielo.br
Oxonium Ylides: In some copper-catalyzed reactions, the catalyst first generates a metallacarbene from a diazo compound. This can then react with the phenolic oxygen to form an oxonium ylide, which subsequently rearranges to build the heterocyclic core. nih.gov
| Intermediate | Method of Generation | Subsequent Reaction | Citation |
|---|---|---|---|
| o-Quinone Methide (o-QM) | Fluoride-induced desilylation; Base-induced elimination from Mannich bases; Oxidation of phenols. | Michael addition; [4+1] Annulation; Cycloaddition. | cnr.itnih.govrsc.org |
| Rhodacycle | C-H activation of N-phenoxy amides with a Rh catalyst. | Regioselective insertion of an alkyne followed by reductive elimination. | nih.gov |
| σ-Alkylpalladium | Intramolecular Heck coupling of a Pd-activated aryl iodide-joined alkene. | Reaction with a nucleophile or another coupling partner. | nih.gov |
| Benzylic Radical | Reaction of an alkoxy radical with in situ formed 2-vinylphenolate. | Interaction with sulfonium (B1226848) ylides followed by nucleophilic substitution. | rsc.org |
| Oxonium Ylide | Reaction of a copper metallacarbene with a phenolic oxygen. | Rearrangement and cyclization. | nih.gov |
Role of Catalysts and Reagents in Directing Reaction Mechanisms
The choice of catalyst and reagents is paramount as it dictates the reaction pathway, efficiency, and stereoselectivity.
Transition Metal Catalysts: These are the workhorses of dihydrobenzofuran synthesis. researchgate.netrsc.org
Palladium (Pd): Widely used in cross-coupling reactions like the Heck and Tsuji-Trost reactions to form C-C and C-O bonds. researchgate.netorganic-chemistry.org
Rhodium (Rh): Often employed for C-H activation and hydroarylation reactions, enabling the use of otherwise inert C-H bonds as functional handles. nih.gov
Nickel (Ni): A cost-effective alternative to palladium, nickel is effective in reductive couplings and carbonylative cyclizations. rsc.org
Copper (Cu): Used in various roles, including catalyzing reactions of diazo compounds to form metallacarbenes, which can then act as Lewis acids to activate other functional groups in the molecule. nih.gov
Gold (Au): Capable of catalyzing cycloadditions, such as the [2+3] cycloaddition of phenols and enynes. rsc.org
Ligands: In asymmetric catalysis, chiral ligands are crucial for controlling enantioselectivity. Phosphine-based ligands, for example, coordinate to the metal center and create a chiral environment that directs the approach of substrates, leading to the preferential formation of one enantiomer. nih.gov
Bases and Additives: Bases like cesium carbonate (Cs₂CO₃) or sodium acetate (B1210297) (NaOAc) are often required to facilitate steps such as deprotonation or reductive elimination in catalytic cycles. nih.govresearchgate.net In reactions proceeding via o-QMs, reagents like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF) act as triggers by cleaving silyl (B83357) ether protecting groups. cnr.itrsc.org
Kinetic and Thermodynamic Studies of Dihydrobenzofuran-Forming Reactions
The outcome of a chemical reaction can be governed by two distinct principles: kinetic control and thermodynamic control. libretexts.orglibretexts.org
Kinetic Control: At lower temperatures, reactions are often irreversible. The major product formed is the one that is generated fastest, i.e., the one with the lowest activation energy barrier. This is known as the kinetic product. libretexts.org
Thermodynamic Control: At higher temperatures, reactions can become reversible, allowing an equilibrium to be established. Under these conditions, the major product will be the most stable one (lowest in Gibbs free energy), regardless of how quickly it is formed. This is the thermodynamic product. libretexts.orglibretexts.org
In the context of dihydrobenzofuran synthesis, these principles are critical. For example, in the formation of 2,3-disubstituted products, different reaction conditions can favor different diastereomers. One isomer may form faster (kinetic product), while the other may be more stable (thermodynamic product). By carefully controlling the reaction temperature and time, chemists can selectively favor the desired product. libretexts.org
Detailed mechanistic and energetic studies are often performed using computational methods, such as Density Functional Theory (DFT). nih.govnih.gov These theoretical calculations can map out the entire reaction energy profile, identifying the energies of transition states and intermediates. nih.gov Such studies allow researchers to:
Predict which reaction pathway is more favorable under kinetic or thermodynamic conditions.
Understand the role of catalysts in lowering activation barriers.
Explain observed regioselectivity and stereoselectivity.
While comprehensive kinetic and thermodynamic data for every dihydrobenzofuran synthesis is not always available, the principles are widely applied in reaction optimization. scielo.br For instance, optimizing the stoichiometry of an oxidant or adjusting the reaction temperature are practical ways to influence the product distribution, pushing the reaction toward the desired kinetic or thermodynamic outcome. scielo.br
Future Research Directions and Applications of the N,n Dimethyl 2,3 Dihydrobenzofuran 3 Amine Scaffold
Development of Novel and More Efficient Synthetic Methodologies
The ability to efficiently synthesize a diverse library of N,N-Dimethyl-2,3-dihydrobenzofuran-3-amine analogs is fundamental to exploring their therapeutic potential. Future research will likely focus on moving beyond traditional multi-step syntheses towards more innovative and efficient methodologies.
Recent advancements in the synthesis of the core 2,3-dihydrobenzofuran (B1216630) ring system provide a strong foundation for this work. Modern approaches that can be adapted and optimized for this specific scaffold include:
Transition Metal-Free Reactions : Exploring catalyst-free or Brønsted acid-mediated protocols can offer more environmentally friendly and cost-effective synthetic routes. nih.govfrontiersin.org For instance, methods using polyphosphoric acid (PPA) to transform ortho-allylphenols into the dihydrobenzofuran nucleus could be adapted. nih.govfrontiersin.org
Asymmetric Synthesis : To investigate the stereochemical aspects of drug-receptor interactions, developing enantioselective synthetic methods is crucial. Aggregation-induced asymmetric synthesis (AIAS) and the use of chiral catalysts, such as dirhodium carboxylates, have shown success in producing specific stereoisomers of dihydrobenzofuran derivatives with high purity. researchgate.netnih.gov
Palladium-Catalyzed Reactions : Techniques involving palladium-catalyzed intramolecular coupling and annulation reactions offer robust ways to construct the dihydrobenzofuran skeleton from readily available starting materials. nih.gov
Photocatalysis and Electrocatalysis : Visible-light-promoted synthesis and electrocatalysis are emerging as powerful tools in organic chemistry, offering mild reaction conditions and unique reactivity patterns that could be harnessed for this scaffold. frontiersin.org
By focusing on these advanced synthetic strategies, researchers can accelerate the generation of novel derivatives with varied substitution patterns, enabling a more comprehensive exploration of their biological activities.
| Table 1: Modern Synthetic Approaches for the 2,3-Dihydrobenzofuran Core | ||
|---|---|---|
| Methodology | Key Features | Potential Advantage for Scaffold |
| Transition Metal-Free Synthesis | Utilizes Brønsted acids, visible light, or catalyst-free conditions. nih.govfrontiersin.org | Reduced cost, lower toxicity, and greener chemistry. |
| Asymmetric Synthesis | Employs chiral catalysts or reagents to achieve high enantioselectivity and diastereoselectivity. researchgate.netnih.gov | Allows for the synthesis of specific stereoisomers to study structure-activity relationships. |
| Palladium-Catalyzed Annulation | Involves intramolecular C-H bond activation to form the heterocyclic ring. nih.gov | High efficiency and tolerance for a broad range of functional groups. |
| Cascade Reactions | Combines multiple reaction steps into a single, one-pot procedure. researchgate.net | Increases overall synthetic efficiency by reducing intermediate purification steps. |
Exploration of Undiscovered Biochemical Targets and Interaction Mechanisms
The benzofuran (B130515) and 3-aminobenzofuran moieties are present in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects. mdpi.comrsc.org This suggests that the this compound scaffold could interact with a diverse set of biochemical targets.
Future research should focus on:
Broad-Spectrum Screening : Systematically screening a library of derivatives against panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes will be essential to identify novel biological targets.
Targeting Neurodegenerative Diseases : Given that 3-aminobenzofuran derivatives have shown promise as multifunctional agents for Alzheimer's disease by inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-amyloid aggregation, this is a key area for investigation. nih.govresearchgate.net
Anticancer Applications : Benzofuran derivatives have been investigated as inhibitors of critical cancer-related targets such as PI3K, VEGFR-2, and Lysine-specific demethylase 1 (LSD1). nih.govnih.gov Proximicin analogues containing an aminobenzofuran core have also demonstrated significant antiproliferative activity against glioblastoma cells. nih.govresearchgate.net Exploring the potential of the this compound scaffold in this area is a logical next step.
Mechanism of Action Studies : Once a promising interaction is identified, detailed biochemical and biophysical assays are needed to elucidate the precise mechanism of action. This includes determining binding kinetics, identifying the specific binding site on the target protein, and understanding how this interaction translates to a cellular effect.
Integration with Advanced Computational Design Tools for De Novo Compound Generation
Computational chemistry offers a powerful toolkit to accelerate the drug discovery process. For the this compound scaffold, integrating these tools can guide the synthesis of new molecules with enhanced potency and selectivity.
Key computational approaches to be employed include:
Molecular Docking : This technique can be used to predict the binding orientation of novel derivatives within the active site of a known biological target. This allows for the rational design of modifications that are likely to improve binding affinity. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) : By building 3D-QSAR models, researchers can identify the key structural features of the scaffold that correlate with biological activity. researchgate.net These models can then be used to predict the activity of virtual compounds before they are synthesized.
De Novo Design : Advanced algorithms can generate entirely new molecular structures based on the constraints of a target's binding site and the core scaffold. This approach can lead to the discovery of highly novel and potent drug candidates that might not be conceived through traditional medicinal chemistry intuition.
ADMET Prediction : In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. researchgate.net This early-stage assessment helps to prioritize the synthesis of molecules with more favorable drug-like properties.
Expanding SAR Knowledge for Precision Molecular Design and Targeted Research
A deep understanding of the Structure-Activity Relationship (SAR) is crucial for optimizing a lead compound into a clinical candidate. collaborativedrug.com For the this compound scaffold, a systematic exploration of how structural modifications impact biological activity is a critical future direction.
Key areas for SAR expansion include:
Substitution on the Benzene (B151609) Ring : Investigating the effect of placing various electron-donating and electron-withdrawing groups at different positions on the aromatic ring can significantly influence binding affinity and selectivity. mdpi.comnih.gov
Modification of the N,N-Dimethylamine Group : The size, basicity, and lipophilicity of the amine substituent at the C3 position can be altered to fine-tune interactions with the target protein and modify pharmacokinetic properties.
Stereochemistry : As many biological targets are chiral, the stereochemistry at the C2 and C3 positions of the dihydrofuran ring is likely to be a critical determinant of activity. Synthesizing and testing individual stereoisomers is essential. researchgate.net
Hybridization : Creating hybrid molecules by linking the scaffold to other known pharmacophores can lead to compounds with dual-action mechanisms or improved target engagement. mdpi.com
A systematic SAR investigation will provide a detailed roadmap for designing next-generation compounds with precisely tailored properties for specific therapeutic applications. rsc.org
| Table 2: Key Areas for SAR Expansion | |
| Structural Region | Objective of Modification |
| Benzene Ring | To modulate electronic properties, improve binding interactions (e.g., hydrogen bonds, van der Waals forces), and alter solubility. |
| C2 Position | To introduce new substituents to probe for additional binding pockets and influence the molecule's overall conformation. |
| C3-Amine Group | To optimize basicity for salt formation, modulate polarity, and alter hydrogen bonding capacity. |
| Stereocenters (C2/C3) | To determine the optimal stereoisomer for target engagement and reduce potential off-target effects. |
Q & A
Q. What synthetic methodologies are recommended for preparing N,N-Dimethyl-2,3-dihydrobenzofuran-3-amine and its derivatives?
Answer: The synthesis of this compound derivatives typically involves nucleophilic substitution or reductive amination. For example:
- Solvent selection : Polar aprotic solvents like DMF are effective for facilitating amine coupling reactions (e.g., as used in synthesizing benzofuran-carboxamide analogs) .
- Catalysts : Alkali metal hydrides (e.g., LiH) or carbonate bases (Na₂CO₃) optimize pH and reaction efficiency .
- Functional group compatibility : Protecting groups may be required for reactive sites (e.g., halogens or methoxy substituents observed in derivatives like 5-methoxy or 4-chloro analogs) .
Q. Key Considerations :
Q. How do substituents on the dihydrobenzofuran core influence the chemical behavior of this compound analogs?
Answer: Substituents alter electronic and steric properties, impacting reactivity and applications:
Q. Methodological Insight :
- Substituent effects can be systematically studied via Hammett plots or computational modeling (e.g., DFT calculations) to predict reactivity trends.
Advanced Research Questions
Q. What experimental approaches are effective in resolving stereochemical inconsistencies in dihydrobenzofuran-3-amine derivatives?
Answer: Chiral resolution and analysis require:
Q. Data Contradiction Analysis :
- Cross-validate results using multiple techniques (e.g., optical rotation + HPLC) to resolve discrepancies in reported stereochemical outcomes.
Q. How should researchers address discrepancies in spectroscopic data when characterizing novel dihydrobenzofuran-3-amine compounds?
Answer: Conflicting data (e.g., NMR shifts or mass spectral fragments) can arise from impurities or tautomerism. Mitigation strategies include:
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₈H₉NO for unsubstituted derivatives) .
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations and resolves overlapping signals (e.g., distinguishing aromatic protons in dihydrobenzofuran rings) .
- Control experiments : Compare synthetic intermediates (e.g., hydrochloride salts vs. free amines) to isolate spectral anomalies .
Q. Case Study :
Q. What reaction conditions optimize the scalability of dihydrobenzofuran-3-amine synthesis for preclinical studies?
Answer:
- Solvent choice : Transition from DMF (lab-scale) to toluene or water for safer large-scale reactions .
- Catalyst recycling : Use heterogeneous catalysts (e.g., Pd/C for reductions) to improve cost-efficiency.
- Process monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress and minimizes byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
